molecular formula C34H44O14 B024252 7-Xylosyl-10-deacetylbaccatin III CAS No. 157664-03-4

7-Xylosyl-10-deacetylbaccatin III

カタログ番号: B024252
CAS番号: 157664-03-4
分子量: 676.7 g/mol
InChIキー: PAYIYFPUFSJTDA-HEJNHQNCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Xylosyl-10-deacetylbaccatin III (7-Xyl-10-DAB III) is a natural product that has been extensively studied for its medicinal properties. It is a member of the taxane family of compounds, which are commonly used in the treatment of cancer and other diseases. 7-Xyl-10-DAB III is a potent inhibitor of tubulin polymerization, making it a promising target for anticancer drugs. In addition, 7-Xyl-10-DAB III has been shown to have a wide range of biological activities, including anti-inflammatory and antioxidant effects.

科学的研究の応用

抗がん剤の製造

7-Xylosyl-10-deacetylbaccatin IIIはパクリタキセルのアナログです 、世界で最も効果的な抗がん剤の1つです . それは乳がん、肺がん、卵巣がんの治療に広く用いられています .

パクリタキセルの半合成

比較的豊富な10-deacetylbaccatin IIIは、イチイのTaxus baccataの葉に含まれており、パクリタキセルの半合成に使用されています . 7-β-Xylosyl-10-deacetyltaxol (XDT)は、イチイの樹皮から乾燥重量で0.5%もの収率で得られます .

生体変換または生体触媒

7-β-Xylosyl-10-deacetyltaxolは、パクリタキセルの半合成のために10-deacetyltaxolに生体変換することができます . このプロセスは、Lentinula edodesからのグリコシドヒドロラーゼ遺伝子を持つ遺伝子組み換え酵母によって行われます .

半合成パクリタキセルの工業生産

7-β-Xylosyl-10-deacetyltaxolの生体変換は、効率的であるだけでなく、スケーラブルであるため、半合成パクリタキセルの工業生産に適しています .

パイロットスケールでの製品精製

7-β-Xylosyl-10-deacetyltaxolの生体変換プロセスには、パイロットスケールでの製品精製も含まれており、これは高純度のターゲット化合物を得るために不可欠です .

グリーンインダストリアルテクノロジー

7-β-Xylosyl-10-deacetyltaxolの生体変換に微生物または酵素触媒を使用することは、グリーンインダストリアルテクノロジーと共鳴します <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.2761

Safety and Hazards

After handling 7-Xylosyl-10-deacetylbaccatin III, it is recommended to wash thoroughly. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

将来の方向性

The use of synthetic biology to realize the heterologous expression of paclitaxel-related genes in microbial hosts could be a good choice . This could help meet the clinical demands for paclitaxel, as the content of paclitaxel in the bark of yew trees is extremely low .

作用機序

Target of Action

The primary target of 7-Xylosyl-10-deacetylbaccatin III is the microtubule structures within cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important in cell division .

Mode of Action

This compound, like its analogue paclitaxel, interacts with its targets by binding to the β-subunit of tubulin . This binding stabilizes the microtubule structure and prevents its disassembly . The stabilization of microtubules leads to mitotic arrest, thereby inhibiting cell division and proliferation .

Biochemical Pathways

The action of this compound affects the normal function of microtubules, disrupting the mitotic spindle apparatus and arresting cells in the G2/M phase of the cell cycle . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

It is known that the compound can be bio-converted into 10-deacetyltaxol, a precursor for the semi-synthesis of paclitaxel . This bioconversion process involves the removal of the xylose sugar attached to the 7-position of the molecule .

Result of Action

The result of the action of this compound is the inhibition of cell division and the induction of apoptosis . This makes it a potential candidate for the treatment of cancers, as it can prevent the proliferation of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of its bioconversion into 10-deacetyltaxol can be affected by the specific conditions of the bioconversion process, such as the amount of cells used, the concentration of dimethyl sulfoxide, and the substrate concentration . Optimizing these conditions can lead to higher conversion efficiencies .

特性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O14/c1-15-18(36)12-34(43)28(47-29(42)17-9-7-6-8-10-17)26-32(5,27(41)24(39)22(15)31(34,3)4)20(11-21-33(26,14-45-21)48-16(2)35)46-30-25(40)23(38)19(37)13-44-30/h6-10,18-21,23-26,28,30,36-40,43H,11-14H2,1-5H3/t18-,19+,20-,21+,23-,24+,25+,26-,28-,30-,32+,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYIYFPUFSJTDA-HEJNHQNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC6C(C(C(CO6)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Xylosyl-10-deacetylbaccatin III
Reactant of Route 2
7-Xylosyl-10-deacetylbaccatin III
Reactant of Route 3
7-Xylosyl-10-deacetylbaccatin III
Reactant of Route 4
7-Xylosyl-10-deacetylbaccatin III
Reactant of Route 5
7-Xylosyl-10-deacetylbaccatin III
Reactant of Route 6
7-Xylosyl-10-deacetylbaccatin III
Customer
Q & A

Q1: How does the bacterial strain mentioned in the research utilize 7-Xylosyl-10-deacetylbaccatin III?

A2: The research highlights a Moraxella sp. strain isolated from soil with the ability to utilize this compound []. This bacterium possesses an enzyme, xylosidase, which catalyzes the removal of the xylosyl group from this compound and other related 7-xylosyltaxanes []. Interestingly, this xylosidase activity was found in both the soluble and particulate fractions of the bacterial cell, suggesting its potential for application in various biocatalytic processes [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。